

Application Note: Storage and Handling Protocols for Paliperidone Impurity I Standards

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Compound of Interest

Compound Name: *Paliperidone Impurity I*

CAS No.: 2640158-02-5

Cat. No.: B13849602

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Executive Summary & Identity Verification

In the context of Paliperidone (9-Hydroxyrisperidone) impurity profiling, a critical nomenclature ambiguity exists between Impurity I (Letter 'I') and Impurity 1 (Number '1'). These represent distinct chemical entities with vastly different stability profiles and safety requirements.

Before proceeding, verify the Certificate of Analysis (CoA) for the specific CAS number and chemical structure.

Table 1: Identity Specification & Distinction

Feature	Paliperidone Impurity I (Primary Target)	Paliperidone Impurity 1 (Common Confusion)
Chemical Name	3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one	3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Common Name	Open-Ring Paliperidone; Difluoro-ketone Impurity	Chloro-Paliperidone Intermediate; Chloroethyl Impurity
CAS Number	2640158-02-5 (or vendor specific)	260273-82-3
Molecular Formula	C ₂₃ H ₂₇ F ₂ N ₃ O ₃	C ₁₁ H ₁₁ ClN ₂ O ₂
Key Structural Feature	2,4-Difluorophenyl ketone (Uncyclized benzisoxazole)	Chloroethyl group (Alkylating agent)
Risk Profile	Pharmacologically Active / Potent	Genotoxic / Mutagenic (Alkylator)



CRITICAL SAFETY WARNING: If your vial is identified as Impurity 1 (CAS 260273-82-3), it contains a reactive chloro-ethyl alkylating agent. Handle as a confirmed genotoxin inside a certified fume hood.

Storage Protocol (Impurity I - Open Ring)

Objective: Prevent spontaneous cyclization (to Paliperidone), oxidation of the secondary alcohol, and photo-degradation.

Environmental Conditions

- Temperature: Store at $-20^{\circ}\text{C} \pm 5^{\circ}\text{C}$.
 - Rationale: Low temperature retards the thermodynamic tendency of the open-ring ketone to cyclize into the benzisoxazole ring (Paliperidone) under basic or catalytic conditions.
- Light Protection: Strictly Amber Glass.
 - Rationale: The pyridopyrimidine core is photosensitive. Furthermore, the benzoyl moiety in Impurity I is susceptible to photo-induced radical abstraction.
- Atmosphere: Argon or Nitrogen Headspace.
 - Rationale: The 9-hydroxy group is susceptible to oxidation to the ketone (9-Keto Paliperidone) upon prolonged exposure to atmospheric oxygen.

Container Specifications

- Primary: Amber borosilicate glass vial (Type I) with a PTFE-lined screw cap.
- Secondary: Sealed aluminized Mylar bag with a packet of activated silica desiccant.
 - Note: Do not allow desiccant to touch the vial directly if labels are moisture-sensitive.

Handling & Reconstitution Protocol

Solvent Selection Strategy

The choice of solvent is critical to prevent artifactual peak formation during HPLC analysis.

Solvent	Suitability	Notes
Methanol (MeOH)	High	Excellent solubility. Standard for HPLC diluents.
DMSO	High	Best for stock solutions (>1 mg/mL). Frozen at storage temps.
Acetonitrile (ACN)	Moderate	Good solubility, but may cause peak shape issues if not matched to mobile phase.
Water/Buffer (pH > 7)	FORBIDDEN	Risk of Cyclization. Basic pH promotes ring closure of Impurity I to form Paliperidone.

Reconstitution Workflow

- Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator for 30 minutes. Opening a cold vial causes condensation, leading to hydrolysis or cyclization.
- Weighing: Use an analytical microbalance. If static is present, use an ionizing bar.
 - Precaution: Wear double nitrile gloves. Impurity I is structurally related to potent antipsychotics.
- Dissolution:
 - Add Methanol or DMSO to the vial.
 - Vortex gently for 30 seconds.
 - Sonication: Limit to <2 minutes. Excessive heat from sonication can degrade the impurity.
- Usage: Use stock solutions immediately or aliquot and freeze at -20°C. Do not refreeze more than once.

Analytical Application (HPLC/UPLC)

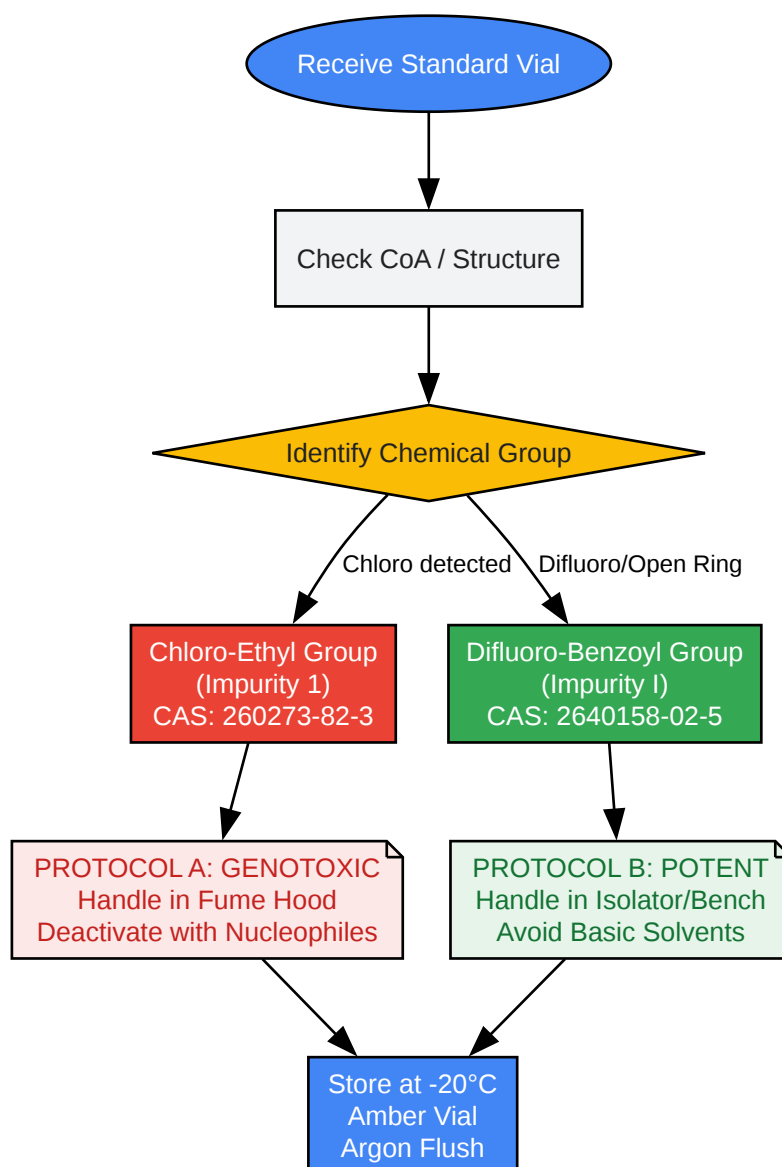
When using Impurity I as a reference standard, ensure the separation method can resolve the open-ring impurity from the parent drug (Paliperidone).

- Column: C18 (L1) end-capped column (e.g., Waters XBridge or Phenomenex Luna C18).
- Mobile Phase A: Ammonium Acetate buffer (pH 4.5 - 5.5). Acidic pH maintains the open-ring stability.
- Mobile Phase B: Acetonitrile / Methanol.
- Detection: UV at 238 nm (Max absorption for the pyridopyrimidine core).
- Retention Time: Impurity I typically elutes after Paliperidone due to the lipophilicity of the difluorobenzoyl group compared to the cyclized benzisoxazole.

Visualized Workflows

Diagram 1: Identification & Handling Logic

This decision tree ensures the correct protocol is applied based on the specific chemical entity received.

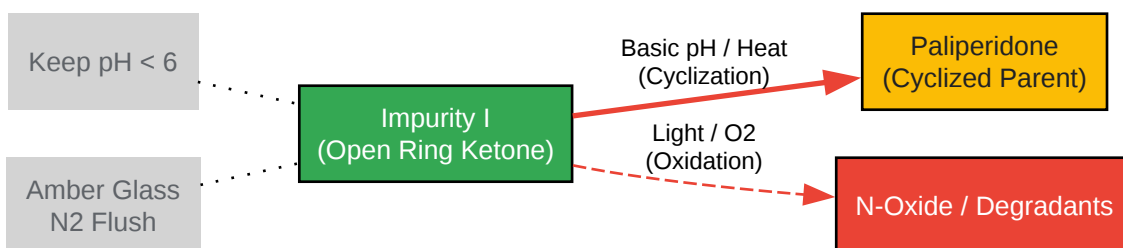


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Caption: Decision logic for distinguishing **Paliperidone Impurity I** (Open Ring) from Impurity 1 (Genotoxic Chloro-intermediate).

Diagram 2: Degradation Pathways & Stability Risks

Understanding the chemical risks helps in troubleshooting "disappearing" peaks in HPLC.



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Caption: Stability risks for Impurity I. Basic conditions promote artifactual conversion to Paliperidone.

References

- European Pharmacopoeia (Ph.[1] Eur.). Paliperidone Monograph 3069. European Directorate for the Quality of Medicines & HealthCare (EDQM).
- U.S. Pharmacopeia (USP). Paliperidone: USP Monograph. USP-NF.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115237, Paliperidone. Retrieved October 2023.
- BOC Sciences. **Paliperidone Impurity I** Product Information.
- ChemicalBook. Paliperidone Impurity 1 (Chloro-intermediate) Product Data.

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Sources

- [1. synthinkchemicals.com \[synthinkchemicals.com\]](https://synthinkchemicals.com)
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